molecular formula C20H20N2O3S2 B2404111 (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-69-2

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2404111
CAS No.: 868154-69-2
M. Wt: 400.51
InChI Key: LRSFUMMADJVWFY-JLHYYAGUSA-N
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Description

This compound, (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a critical synthetic intermediate in the preparation of dabrafenib and its analogs. Dabrafenib is a potent and selective ATP-competitive inhibitor of BRAF V600E kinase, a mutated form of the serine/threonine-protein kinase B-Raf commonly found in various cancers, such as melanoma. As a key building block, this intermediate is incorporated into the core structure of the final active pharmaceutical ingredient (API), which functions by inhibiting the aberrant mitogen-activated protein kinase (MAPK) signaling pathway in tumor cells. Its primary research value lies in enabling the synthesis and development of novel BRAF inhibitors for investigating oncogenic signaling, kinase function , and mechanisms of drug resistance. Researchers utilize this intermediate in medicinal chemistry programs aimed at optimizing the potency, selectivity, and pharmacokinetic properties of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-25-20(24)17-15-7-6-12(2)9-16(15)27-19(17)22-18(23)13(11-21)10-14-5-4-8-26-14/h4-5,8,10,12H,3,6-7,9H2,1-2H3,(H,22,23)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSFUMMADJVWFY-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=CS3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound with diverse potential applications in medicinal chemistry and material science. Its unique chemical structure incorporates various functional groups that may interact with biological targets, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound features an ethyl ester, a cyano group, and a thiophene ring, which are significant for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activities

Research on thiophene derivatives has indicated a broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds similar to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido) have shown promise in inhibiting cancer cell proliferation. For example, derivatives containing the thiophene moiety have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Studies have shown that thiophene derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Thiophene-based compounds have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as COX and LOX. The ability to modulate pro-inflammatory cytokines further enhances their therapeutic potential .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating significant anticancer potential .
  • Antioxidant Activity Evaluation : A series of thiophene derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. Results indicated that certain substitutions on the phenyl ring enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Mechanisms : Research highlighted the ability of thiophene derivatives to inhibit TNF-α and IL-6 production in macrophages stimulated by LPS. This suggests a mechanism where these compounds could potentially be developed as anti-inflammatory agents for chronic inflammatory diseases .

Data Summary

The following table summarizes the biological activities observed in studies involving thiophene derivatives:

Activity Type Mechanism of Action Notable Findings
AnticancerInduction of apoptosisSignificant cytotoxicity against multiple cell lines
AntioxidantFree radical scavengingEnhanced activity compared to standard antioxidants
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced inflammation markers in vitro

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer properties. Studies involving the synthesis of non-natural acrylamides have demonstrated their effectiveness against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have reported that derivatives of this compound exhibit potent antibacterial effects against gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes .

1.3 Antioxidant Activity
Antioxidant properties have been observed in compounds derived from this compound. These compounds can scavenge free radicals and protect cellular components from oxidative stress, making them valuable in the development of therapeutic agents aimed at diseases associated with oxidative damage .

Material Science

2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films and conduct electricity suggests potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2.2 Polymer Chemistry
This compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its functional groups allow for various chemical modifications that can enhance polymer performance in terms of thermal stability and mechanical strength .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions such as Knoevenagel condensation. The characterization of this compound is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity .

Case Studies

Study Focus Findings
Madhavi et al., 2016Antimicrobial ActivityCompounds derived from the target molecule exhibited significant antibacterial activity against E. coli and S. aureus with zones of inhibition measured .
Wei Zhou et al., 2009Anticancer PropertiesNon-natural acrylamides were synthesized showing efficacy against various cancer cell lines .
Katsumi et al., 1986Antioxidant ActivityDerivatives demonstrated strong antioxidant capabilities at concentrations as low as 100 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Compound A: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d in )

  • Key Differences :
    • Substituent on acrylamido group: 4-hydroxyphenyl vs. thiophen-2-yl in the target compound.
    • Core structure: Simple thiophene vs. tetrahydrobenzo[b]thiophene.
    • Methyl groups: 4,5-dimethyl vs. 6-methyl.
  • Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with 4-hydroxybenzaldehyde in toluene (90% yield) .
  • Bioactivity : Exhibited strong antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) and anti-inflammatory effects (65% edema inhibition at 50 mg/kg) .

Compound B: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o in )

  • Key Differences: Side chain: A non-conjugated oxoethylamino group vs. conjugated acrylamido linker. Substituent: 4-hydroxyphenyl vs. thiophen-2-yl.
  • Synthesis : Synthesized via Petasis reaction with 4-hydroxyphenylboronic acid (22% yield in HFIP solvent) .
  • Properties: Lower yield suggests reduced reactivity compared to Knoevenagel-based methods for acrylamido derivatives.

Compound C : 6-Phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with carbamate/amide functionalities ()

  • Key Differences: Functional groups: Carbamate (3a,b) or chloroacetamide (3c,d) vs. cyano-acrylamido. Substituents: Phenyl vs. methyl at position 4.
  • Bioactivity: Demonstrated moderate antimicrobial activity (MIC = 32 µg/mL against S.

Comparative Analysis of Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Tetrahydrobenzo[b]thiophene Thiophene Tetrahydrobenzo[b]thiophene Tetrahydrobenzo[b]thiophene
Key Substituent Thiophen-2-yl 4-Hydroxyphenyl 4-Hydroxyphenyl Phenyl/Carbamate
Melting Point Not reported 298–300°C Not reported 180–185°C (3a)
Synthetic Yield Not reported 90% 22% 70–85%
Bioactivity Focus Not reported Antioxidant/anti-inflammatory Not reported Antimicrobial

Electronic and Reactivity Differences

  • Thiophen-2-yl vs.
  • Cyanocrylamido Linker: The conjugated cyano group increases electrophilicity, making the compound more reactive in biological systems compared to non-conjugated amides (e.g., Compound B) .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield?

Answer:
The compound is synthesized via Knoevenagel condensation , where ethyl 2-cyanoacetamido-tetrahydrobenzo[b]thiophene derivatives react with thiophen-2-ylcarbaldehyde. Key steps include:

  • Reagents/Catalysts : Piperidine and acetic acid in toluene under reflux (5–6 hours) .
  • Purification : Recrystallization (ethanol) or reverse-phase HPLC (MeCN:H₂O gradients) .
  • Critical Parameters :
    • Solvent choice : Toluene ensures efficient condensation .
    • Catalyst ratio : Excess piperidine accelerates enolate formation .
    • Temperature : Reflux (~110°C) minimizes side products .
      Typical yields range from 72–94% depending on substituents and purification methods .

Advanced: How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Answer:
SAR studies require systematic modifications:

  • Core Modifications : Replace the tetrahydrobenzo[b]thiophene core with cyclopenta[b]thiophene or thieno[2,3-d]pyrimidine to assess ring flexibility .

  • Functional Group Variations :

    • Replace the cyano group with carboxamide or carboxylic acid to alter electron density .
    • Substitute thiophen-2-yl with furan-2-yl or phenyl to probe π-π interactions .
  • Example Analog Activities :

    AnalogStructural ChangeBioactivityReference
    Benzo[b]thiophene ACore retentionAnticancer
    Furan Derivative CThiophene → FuranAntioxidant
    Compound 31 ( )Cyano → CarboxamideAntibacterial

Basic: What spectroscopic techniques validate the compound’s structure, and what key peaks confirm its identity?

Answer:

  • IR Spectroscopy :
    • C≡N stretch : ~2200 cm⁻¹ (sharp) .
    • C=O (ester) : ~1700 cm⁻¹ .
  • 1H NMR :
    • Ethyl group : δ 1.35 (t, 3H, CH₃), δ 4.27 (q, 2H, OCH₂) .
    • Thiophene protons : δ 6.8–7.4 (multiplet, aromatic) .
  • 13C NMR :
    • Ester carbonyl : δ ~166 ppm .
    • Cyano carbon : δ ~117 ppm .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use software like AutoDock to map interactions with enzymes (e.g., bacterial dihydrofolate reductase) based on:
    • Hydrogen bonding : Acrylamido NH with active-site residues .
    • π-Stacking : Thiophene ring with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate electronic descriptors (e.g., logP, polarizability) with bioactivity .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Antibacterial : MIC assays against S. aureus and E. coli using broth microdilution .
  • Antioxidant : DPPH radical scavenging (IC₅₀ measurement) .
  • Anticancer : MTT assay on HeLa cells .
    Note : Pre-screen solubility in DMSO (≤1% v/v) to avoid false negatives .

Advanced: How to resolve contradictions in biological activity data across similar compounds?

Answer:

  • Control Variables :
    • Purity : Use HPLC (≥95% purity) to exclude impurities .
    • Solvent effects : Compare DMSO vs. saline solubility .
  • Mechanistic Studies :
    • Enzyme inhibition assays : Confirm target specificity (e.g., COX-2 vs. COX-1) .
    • Cytotoxicity profiling : Differentiate between general toxicity and selective activity .

Basic: What are the stability profiles of this compound under storage conditions?

Answer:

  • Thermal Stability : Decomposes above 200°C (DSC/TGA analysis) .
  • Photostability : Store in amber vials at –20°C to prevent acrylamido isomerization .
  • Hydrolytic Sensitivity : Ester groups hydrolyze in alkaline buffers (pH >8) .

Advanced: How can synthetic byproducts be characterized, and what do they reveal about reaction mechanisms?

Answer:

  • Byproduct Identification :
    • LC-MS/MS : Detect intermediates (e.g., uncondensed aldehydes) .
    • NMR : Identify Michael adducts from Knoevenagel side reactions .
  • Mechanistic Insights :
    • Z/E isomerization : Monitor via NOESY (spatial proximity of thiophene/acrylamido groups) .
    • Cyano hydration : Trace H₂O in solvent forms carboxamide byproducts .

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